molecular formula C13H16N2 B3060789 4-(4-Methyl-piperidin-1-yl)-benzonitrile CAS No. 85872-87-3

4-(4-Methyl-piperidin-1-yl)-benzonitrile

Cat. No.: B3060789
CAS No.: 85872-87-3
M. Wt: 200.28 g/mol
InChI Key: JDTREFVKULGGHT-UHFFFAOYSA-N
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Description

4-(4-Methyl-piperidin-1-yl)-benzonitrile is an organic compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and a benzonitrile moiety

Scientific Research Applications

4-(4-Methyl-piperidin-1-yl)-benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

Target of Action

The primary target of 4-(4-Methyl-piperidin-1-yl)-benzonitrile is the Macrophage colony-stimulating factor 1 receptor (M-CSF1R) . M-CSF1R is a type of protein known as a tyrosine kinase receptor, which is involved in certain cellular processes, including cell proliferation and differentiation .

Mode of Action

It is believed to interact with its target, the m-csf1r, and modulate its activity . This interaction could lead to changes in the receptor’s function, potentially influencing the processes of cell proliferation and differentiation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its interaction with the M-CSF1R. The M-CSF1R is involved in several pathways, including those related to cell growth and differentiation . By modulating the activity of this receptor, this compound could potentially influence these pathways and their downstream effects .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its interaction with the M-CSF1R and the subsequent changes in the receptor’s function . These effects could include alterations in cell proliferation and differentiation, among other cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interaction with the M-CSF1R . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-piperidin-1-yl)-benzonitrile typically involves the reaction of 4-methylpiperidine with benzonitrile under specific conditions. One common method is to use a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with benzonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent selection, and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-piperidin-1-yl)-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Products may include 4-(4-Methyl-piperidin-1-yl)-benzaldehyde or 4-(4-Methyl-piperidin-1-yl)-benzoic acid.

    Reduction: Products may include 4-(4-Methyl-piperidin-1-yl)-benzylamine.

    Substitution: Products may include halogenated derivatives such as 4-(4-Methyl-piperidin-1-yl)-bromobenzonitrile.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-piperidin-1-yl)-benzaldehyde
  • 4-(4-Methyl-piperidin-1-yl)-benzoic acid
  • 4-(4-Methyl-piperidin-1-yl)-benzylamine

Uniqueness

4-(4-Methyl-piperidin-1-yl)-benzonitrile is unique due to its specific combination of a piperidine ring and a benzonitrile moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-11-6-8-15(9-7-11)13-4-2-12(10-14)3-5-13/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTREFVKULGGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389977
Record name 4-(4-Methyl-piperidin-1-yl)-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85872-87-3
Record name 4-(4-Methyl-piperidin-1-yl)-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Fluorobenzonitrile (1.21 g) was heated with 4-methylpiperidine (1.00 g) at 180° C. for 1 hour. The mixture was then taken up in ethyl acetate, washed with water, 2N sodium hydroxide solution and saturated sodium bicarbonate solution, dried over sodium sulfate, concentrated and crystallized from n-pentane. This resulted in the product with the molecular weight of 200.29 (C13H16N2); MS(ESI): 201 (M+H+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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